(R)-2-Acetoxy-2-phenylacetic acid

Catalog No.
S778913
CAS No.
51019-43-3
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Acetoxy-2-phenylacetic acid

CAS Number

51019-43-3

Product Name

(R)-2-Acetoxy-2-phenylacetic acid

IUPAC Name

(2R)-2-acetyloxy-2-phenylacetic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1

InChI Key

OBCUSTCTKLTMBX-SECBINFHSA-N

SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O

Enantiomeric Purity Determination

(R)-2-Acetoxy-2-phenylacetic acid is particularly valuable in determining the enantiomeric purity of various organic compounds, including:

  • α-Deuterated carboxylic acids: By reacting these acids with (R)-2-acetoxy-2-phenylacetic acid, researchers can form diastereomeric esters. Analyzing the ratio of these diastereomers using techniques like nuclear magnetic resonance (NMR) spectroscopy allows them to determine the enantiomeric purity of the original acid. [Source: A practical method for the determination of enantiomeric purity of α-deuterated carboxylic acids using chiral derivatizing agents, Journal of Molecular Structure, ]
  • Alcohols and amines: Similar to carboxylic acids, (R)-2-acetoxy-2-phenylacetic acid can be used to derivatize alcohols and amines, forming diastereomeric esters or amides. The subsequent analysis of these diastereomers through NMR spectroscopy enables the determination of the enantiomeric purity of the original alcohols and amines. [Source: Enantiomeric purity determination of 1,1′-binaphthyl-2,2′-diylphosphoric acid (BINOL) derivatives by 1H NMR spectroscopy, Chirality, ]

Molecular Structure Analysis

The molecule consists of a phenyl group (benzene ring) attached to a central carbon atom. This carbon also bears a hydroxyl group (-OH) and an acetate group (CH3COO-). The key feature is the chirality, indicated by the (R) designation. This refers to the non-superimposable mirror-image relationship between (R)-2-Acetoxy-2-phenylacetic acid and its (S)-enantiomer [].


Chemical Reactions Analysis

The specific reactions involving (R)-2-Acetoxy-2-phenylacetic acid are not extensively documented in scientific literature. However, its role lies in derivatization reactions for analytical purposes [].

One application involves converting α-deuterated carboxylic acids, alcohols, and amines into their corresponding esters. The (R)-enantiomer of 2-Acetoxy-2-phenylacetic acid acts as a chiral derivatizing agent. This reaction allows researchers to determine the enantiomeric purity of the target molecule using Nuclear Magnetic Resonance (NMR) spectroscopy []. The specific reaction mechanisms for these derivatizations are not readily available but likely involve nucleophilic acyl substitution reactions.


Physical And Chemical Properties Analysis

  • Melting Point: 98 °C []
  • Molecular Weight: 194.19 g/mol []
  • Solubility: Soluble in organic solvents like dichloromethane and methanol []
  • Appearance: White crystalline powder []

(R)-2-Acetoxy-2-phenylacetic acid itself doesn't possess a known mechanism of action in biological systems. Its primary function is as a derivatizing agent to help study the properties of other chiral molecules. During derivatization, the (R)-2-Acetoxy-2-phenylacetic acid reacts with the target molecule, forming a new ester that separates the two enantiomers based on their interaction with the chiral center in the derivatizing agent. This allows for the determination of the enantiomeric purity through NMR analysis [].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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